![molecular formula C12H14N2O2S B3043462 3-(Aminomethyl)-1-tosylpyrrole CAS No. 872405-17-9](/img/structure/B3043462.png)
3-(Aminomethyl)-1-tosylpyrrole
Overview
Description
3-(Aminomethyl)-1-tosylpyrrole (AMTP) is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMTP is a pyrrole derivative that contains an aminomethyl group and a tosyl group. It has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1-tosylpyrrole is not fully understood, but it is believed to be a nucleophile that can react with electrophiles. 3-(Aminomethyl)-1-tosylpyrrole has been shown to react with aldehydes, ketones, and imines, forming stable adducts. 3-(Aminomethyl)-1-tosylpyrrole has also been shown to react with metal ions, forming chelates.
Biochemical and Physiological Effects:
3-(Aminomethyl)-1-tosylpyrrole has been shown to have a range of biochemical and physiological effects, including antimicrobial activity, enzyme inhibition, and fluorescent properties. 3-(Aminomethyl)-1-tosylpyrrole has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. 3-(Aminomethyl)-1-tosylpyrrole has also been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
3-(Aminomethyl)-1-tosylpyrrole has several advantages for lab experiments, including its stability, ease of synthesis, and versatility. 3-(Aminomethyl)-1-tosylpyrrole can be used as a building block for the synthesis of complex organic molecules and as a fluorescent probe for the detection of metal ions. However, 3-(Aminomethyl)-1-tosylpyrrole also has limitations, including its toxicity and potential side effects.
Future Directions
There are several future directions for the research on 3-(Aminomethyl)-1-tosylpyrrole, including the development of novel antimicrobial agents, the investigation of enzyme-catalyzed reactions, and the synthesis of complex organic molecules. 3-(Aminomethyl)-1-tosylpyrrole can also be used as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of 3-(Aminomethyl)-1-tosylpyrrole and its potential applications in various fields.
Conclusion:
In conclusion, 3-(Aminomethyl)-1-tosylpyrrole is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(Aminomethyl)-1-tosylpyrrole can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. 3-(Aminomethyl)-1-tosylpyrrole has several advantages for lab experiments, including its stability, ease of synthesis, and versatility. However, 3-(Aminomethyl)-1-tosylpyrrole also has limitations, including its toxicity and potential side effects. Further research is needed to fully understand the potential applications of 3-(Aminomethyl)-1-tosylpyrrole in various fields.
Scientific Research Applications
3-(Aminomethyl)-1-tosylpyrrole has been used in various scientific research applications, including the development of fluorescent sensors for the detection of metal ions, the synthesis of novel antimicrobial agents, and the investigation of enzyme-catalyzed reactions. 3-(Aminomethyl)-1-tosylpyrrole has also been used as a building block for the synthesis of complex organic molecules.
properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrol-3-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-10-2-4-12(5-3-10)17(15,16)14-7-6-11(8-13)9-14/h2-7,9H,8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJLFINERYZOGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-tosylpyrrole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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